molecular formula C7H5BrClN3 B13306186 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine

Katalognummer: B13306186
Molekulargewicht: 246.49 g/mol
InChI-Schlüssel: DEKJWXDWXNAVGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly option. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The reaction conditions, such as temperature and time, can be optimized to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[1,5-A]pyridine
  • 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine
  • 6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Uniqueness

6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of both bromine and chlorine atoms, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological activities .

Eigenschaften

Molekularformel

C7H5BrClN3

Molekulargewicht

246.49 g/mol

IUPAC-Name

6-bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H5BrClN3/c8-5-1-2-7-10-6(3-9)11-12(7)4-5/h1-2,4H,3H2

InChI-Schlüssel

DEKJWXDWXNAVGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=NN2C=C1Br)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.